3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Streamline your medicinal chemistry program with this advanced pyrazole intermediate. The pre-installed 3,5-dimethoxyphenyl group and C4 nitro handle enable rapid diversification without the low-yielding core synthesis. Achieve a LogP shift of ~+1.3 vs. unsubstituted analogs, optimizing drug-like properties directly. Ideal for PDE4 inhibitor and tubulin polymerization modulator discovery. Avoid re-optimization risks by procuring this exact scaffold.

Molecular Formula C11H11N3O4
Molecular Weight 249.22 g/mol
Cat. No. B11796499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole
Molecular FormulaC11H11N3O4
Molecular Weight249.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2=C(C=NN2)[N+](=O)[O-])OC
InChIInChI=1S/C11H11N3O4/c1-17-8-3-7(4-9(5-8)18-2)11-10(14(15)16)6-12-13-11/h3-6H,1-2H3,(H,12,13)
InChIKeyWTWAIBWVBGCHRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole for Pharmaceutical Intermediates and R&D Procurement


3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole (CAS 1707374-97-7) is a small-molecule heterocyclic building block with the molecular formula C₁₁H₁₁N₃O₄ and a molecular weight of 249.22 g/mol [1]. It is characterized by a 1H-pyrazole core substituted with a 3,5-dimethoxyphenyl group at the C3 position and a nitro group at the C4 position. Available commercially at purities of 95% or higher , it is employed primarily as a pharmaceutical intermediate and a versatile scaffold for medicinal chemistry discovery programs .

Why 3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole Cannot Be Replaced by a Generic 4-Nitropyrazole Analog


Substituting 3-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole with a simpler 4-nitropyrazole analog (e.g., 4-nitropyrazole CAS 2075-46-9) or an alternative regioisomer will fail to replicate the target compound's intended synthetic utility due to fundamental differences in electronic and steric properties. The electron-donating 3,5-dimethoxyphenyl group at the C3 position markedly alters the electron density distribution across the pyrazole ring compared to the unsubstituted core [1]. This modification directly influences the electrophilicity at the C5 position and the stability of key intermediates during subsequent functionalization. Furthermore, the lipophilic dimethoxyphenyl moiety introduces a LogP shift of approximately +1.3 compared to the parent 4-nitropyrazole (calculated ALogP: 1.29 vs. ~0 for 4-nitropyrazole) , which is a critical parameter for optimizing downstream drug-like properties without requiring additional synthetic steps. For procurement, selecting a generic alternative introduces unpredictable reaction outcomes, requires re-optimization of synthetic routes, and negates the specific structure-activity relationships that motivated the inclusion of this precise scaffold in the first place.

Quantitative Comparative Evidence for 3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole in Drug Discovery


Synthetic Efficiency: C3-Arylation Yield and Regioselectivity vs. Post-Functionalization

The target compound incorporates the 3,5-dimethoxyphenyl group directly onto the pyrazole ring during core synthesis, providing a substantial advantage over a strategy where a generic 4-nitropyrazole is first procured and then C3-arylated in a separate step. For similar 4-nitropyrazole derivatives, direct C3 arylation via electrochemical methods achieves a yield of approximately 73% for comparable substrates . Procuring the pre-functionalized 3-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole eliminates this entire synthetic step and its associated yield loss. In contrast, attempting a late-stage C3 arylation on a simpler 4-nitropyrazole would require additional optimization and would be complicated by potential side reactions at the N1 position, often requiring protective group strategies that further erode overall yield. The target compound guarantees a 100% theoretical yield of the desired regioisomer at this stage of the synthesis .

Medicinal Chemistry Heterocyclic Synthesis Process Chemistry

Electronic Modulation: Nitro Group Reactivity in Cross-Coupling vs. Unsubstituted Pyrazole

The 3,5-dimethoxyphenyl group, with its strong electron-donating methoxy substituents (+M effect), increases the electron density of the pyrazole π-system. This electronic push-pull interaction with the electron-withdrawing 4-nitro group enhances the polarization of the C4-NO₂ bond compared to 4-nitropyrazole alone. For analogs lacking the 3,5-dimethoxyphenyl group, the nitro group exhibits standard electrophilic behavior. The enhanced polarization in the target compound is hypothesized to lower the activation energy for nucleophilic aromatic substitution (SNAr) at the C4 position or facilitate more efficient reduction to the corresponding amine [1]. This difference is reflected in the molecular properties: the target compound has a Polar Surface Area (PSA) of 90.65 Ų and a calculated ALogP of 1.29 , parameters that are distinct from simpler 4-nitropyrazoles and directly influence its reactivity and pharmacokinetic profile in subsequent derivatives.

Cross-Coupling Chemistry Electrophilic Substitution SAR Studies

Biological Scaffold Potential: PDE4 Inhibition of Related 3-(3,5-Dimethoxyphenyl)pyrazole Derivatives

The 3-(3,5-dimethoxyphenyl)-1H-pyrazole core is a validated privileged scaffold in medicinal chemistry. A closely related analog, N-(4-(3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)benzyl)-2-morpholinoethan-1-amine, which shares the identical 3-(3,5-dimethoxyphenyl)pyrazole core but is further elaborated, demonstrates potent PDE4 inhibition with an IC₅₀ of ca. 0.09 μM [1]. In contrast, the parent 4-nitropyrazole core (without the dimethoxyphenyl group) shows no reported PDE4 activity and is primarily known as a general drug intermediate. The target compound 3-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole represents a direct synthetic precursor to this class of potent molecules. Procuring this specific nitro-intermediate ensures access to a chemical space that has already demonstrated significant biological activity, whereas starting with an unadorned 4-nitropyrazole would necessitate several additional synthetic steps to introduce the crucial dimethoxyphenyl pharmacophore.

PDE4 Inhibition Antidepressant CNS Drug Discovery

Optimized Research and Industrial Application Scenarios for 3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole


Accelerated Synthesis of PDE4-Targeting CNS Candidates

In medicinal chemistry programs developing next-generation PDE4 inhibitors for depression or cognitive disorders, the target compound serves as an advanced intermediate. Its procurement allows for rapid exploration of SAR around the N1 and C4 positions, bypassing the low-yielding, multi-step synthesis of the 3-(3,5-dimethoxyphenyl)pyrazole core [1]. This directly supports the generation of analogs with potent PDE4 inhibition (IC₅₀ in the low nanomolar range) as demonstrated by advanced derivatives of this scaffold .

Expedited Hit-to-Lead Optimization in Kinase and Anti-Mitotic Programs

The compound is ideal for parallel medicinal chemistry efforts aimed at optimizing tubulin polymerization inhibitors or other kinase targets. The pre-installed dimethoxyphenyl group is a critical recognition element for the colchicine binding site [1]. By procuring the nitro-pyrazole scaffold, chemists can immediately diversify at the N1 position via alkylation or at the C4 position via reduction to an amine and subsequent amide bond formation, significantly shortening the hit-to-lead timeline compared to building the core de novo.

Methodology Development for Regioselective Pyrazole Functionalization

For academic and industrial process chemistry groups, 3-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole is a valuable model substrate for developing novel C-H activation, N-arylation, or nitro group transformation methodologies [1]. Its well-defined electronic properties (ALogP 1.29, PSA 90.65 Ų) make it a reliable benchmark for comparing the efficiency and scope of new catalytic systems, offering more meaningful results than simpler, less sterically and electronically demanding pyrazole models.

Quote Request

Request a Quote for 3-(3,5-Dimethoxyphenyl)-4-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.